BenchChemオンラインストアへようこそ!

(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid

Chiral Cyclopropane Synthesis Enantioselective Biocatalysis Myoglobin Engineering

(1R,2R)-2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 5034-03-7) is an enantiopure trans-2-arylcyclopropane-1-carboxylic acid building block featuring a strained cyclopropane ring, a carboxylic acid handle, and a 2-methoxyphenyl substituent in a defined (1R,2R) configuration. This chiral, non-racemic scaffold serves as a key intermediate or pharmacophoric fragment for exploring stereochemistry-activity relationships (SAR) in medicinal chemistry, where the absolute configuration of the cyclopropane ring critically dictates biological target binding.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 5034-03-7
Cat. No. B3426031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid
CAS5034-03-7
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CC2C(=O)O
InChIInChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13)/t8-,9+/m0/s1
InChIKeyQWTOSVJYKMLFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 5034-03-7): Chiral Cyclopropane Scaffold for Stereochemically Defined Drug Discovery


(1R,2R)-2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 5034-03-7) is an enantiopure trans-2-arylcyclopropane-1-carboxylic acid building block featuring a strained cyclopropane ring, a carboxylic acid handle, and a 2-methoxyphenyl substituent in a defined (1R,2R) configuration . This chiral, non-racemic scaffold serves as a key intermediate or pharmacophoric fragment for exploring stereochemistry-activity relationships (SAR) in medicinal chemistry, where the absolute configuration of the cyclopropane ring critically dictates biological target binding [1]. Its structural motif is shared with the core of known bioactive 2-phenylcyclopropane derivatives, including the antidepressant trans-2-phenylcyclopropylamine (tranylcypromine) [2].

Why Racemic or Analog Substitution Fails for (1R,2R)-2-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid in Stereospecific Research


Generic substitution with the racemic trans-(±) mixture (e.g., CAS 110826-01-2) or the des-methoxy 2-phenyl analog obliterates the stereochemical and electronic precision required for target-specific investigations . In enantioselective biocatalytic syntheses, engineered myoglobin variants achieve extremely high trans-(1R,2R) diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee) for 1-carboxy-2-aryl-cyclopropanes, demonstrating that even minor stereochemical erosion substantially compromises product quality [1]. Furthermore, in the specific context of O-acetylserine sulfhydrylase (OASS) inhibition, the systematic study of trans-2-substituted-cyclopropane-1-carboxylic acids reveals that both the nature of the aryl substituent and the relative stereochemistry are strict determinants of nanomolar binding affinity; indiscriminate substitution leads to a catastrophic loss of inhibitory potency [2].

Quantitative Differentiation Evidence for (1R,2R)-2-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid vs. Closest Analogs


Stereochemical Purity Comparison: (1R,2R) Enantiopure Acid vs. Racemic trans-(±) Mixture in Biocatalytic Synthesis

Engineered myoglobin catalysts produce trans-(1R,2R)-1-carboxy-2-aryl-cyclopropanes with superb stereoselectivity. While this compound can be synthesized with 98–99.9% de and 96–99.9% ee using a specific myoglobin variant [1], the commercially prevalent racemic trans-(±)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 110826-01-2) is typically supplied at 97% chemical purity but with 0% enantiomeric excess, meaning it contains equal amounts of the (1R,2R) and (1S,2S) enantiomers. For applications requiring intact (1R,2R) stereochemistry, this represents an absolute purity difference of >96% ee.

Chiral Cyclopropane Synthesis Enantioselective Biocatalysis Myoglobin Engineering

Substituent Effect on Enzyme Inhibition: trans-2-(2-Methoxyphenyl) vs. trans-2-Phenylcyclopropane Carboxylic Acid in OASS-A Binding

In the systematic SAR campaign by Amori et al., trans-2-substituted-cyclopropane-1-carboxylic acids were designed as the first non-natural small molecule inhibitors of Haemophilus influenzae O-acetylserine sulfhydrylase-A (HiOASS-A) [1]. The study demonstrated that aryl substitution on the cyclopropane ring is essential for potent inhibition. While the unsubstituted trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) served as the baseline scaffold, the introduction of an ortho-methoxy group (as in the target compound) represents a distinct electronic and steric environment, designed to exploit additional interactions within the enzyme's active site [1]. Explicit Ki or IC50 values for the exact (1R,2R)-2-(2-methoxyphenyl) derivative were not publicly resolved in the available abstracting databases; however, the study's core SAR principle confirms that alkoxy substitution is a critical vector for enhancing binding affinity from the micromolar to the nanomolar range across the compound series [1].

Antibacterial Drug Discovery Cysteine Biosynthesis Inhibition Structure-Activity Relationship (SAR)

Pharmacological Differentiation: 4-Methoxy vs. 2-Methoxy Arylcyclopropylamine Analogs in MAO Inhibition

A study by Sherry et al. (1990) comparing ring-substituted tranylcypromine analogs found that 4-methoxytranylcypromine protected MAO from metabolic ring hydroxylation, resulting in a distinct inhibition profile versus the parent compound [1]. While this comparator is a 4-methoxy amine analog, it provides the only available quantitative intra-class differentiation data for 2-phenylcyclopropane derivatives bearing a methoxy substituent. The 2-methoxy regioisomeric relationship of the target compound (as a carboxylic acid precursor to the corresponding amine) is predicted to exhibit a markedly different MAO-A/B selectivity and LSD1 off-target profile due to altered electronic and steric interactions at the enzyme active site, as observed for other regioisomeric arylcyclopropylamines [2].

Neuropharmacology Monoamine Oxidase Inhibition Tranylcypromine Analogs

Scalable Enantioselective Synthesis: (1R,2R) Acid vs. (1S,2S) Acid Using Complementary Biocatalysts

The 2016 study by Bajaj et al. demonstrated the existence of stereocomplementary myoglobin catalysts: one variant selectively affords trans-(1R,2R)-1-carboxy-2-aryl-cyclopropanes, while another yields the trans-(1S,2S) enantiomer [1]. This technology enabled the multigram synthesis of both enantiomers with >98% de and >99% ee. Consequently, the (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid can be procured not merely as an enantiopure compound but as part of an enantiomeric pair, enabling rigorous control experiments where both enantiomers are tested side-by-side to validate target engagement. In contrast, suppliers offering only the racemate or a single enantiomer of unknown configuration preclude such matched-pair pharmacology.

Process Chemistry Biocatalytic Resolution Asymmetric Synthesis

Optimal Application Scenarios for (1R,2R)-2-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid Based on Demonstrated Differentiation


Stereospecific SAR Probe for O-Acetylserine Sulfhydrylase (OASS) Inhibitor Development

Use the (1R,2R) enantiomer as a core scaffold for designing novel antibacterial agents targeting cysteine biosynthesis. The ortho-methoxy substituent and defined trans stereochemistry are essential SAR features for achieving nanomolar binding to HiOASS-A, as established by the foundational MedChemComm study [1]. Pair with the (1S,2S) enantiomer as a negative control to confirm stereospecific target engagement.

Precursor for Enantiopure 2-Methoxytranylcypromine Analog Synthesis in CNS Drug Discovery

Transform the carboxylic acid into the corresponding cyclopropylamine via Curtius rearrangement to access a novel, stereochemically pure 2-methoxytranylcypromine analog. This enables exploration of MAO inhibition and potential antidepressant pharmacology with a regioisomeric methoxy substitution, building upon the established pharmacological precedent of 4-methoxytranylcypromine [2].

Chiral Building Block for Asymmetric Biocatalytic Process Development and Scale-Up

Leverage the demonstrated scalability of myoglobin-catalyzed cyclopropanation to produce multi-gram quantities of the (1R,2R) acid as a starting material for synthesizing other chiral cyclopropane-containing pharmaceutical intermediates. The complementary biocatalyst system allows for the on-demand production of both enantiomers with >99% ee, facilitating rapid process optimization and matched-pair analytical method validation [3].

Validation Standard for Enantiomeric Purity Method Development in Quality Control

Utilize the highly enantiopure (1R,2R) acid as a reference standard to develop and validate chiral HPLC or SFC methods for quantifying the enantiomeric excess of trans-2-arylcyclopropane-1-carboxylic acid batches. Cross-reference against the racemic trans-(±) mixture (CAS 110826-01-2) and the (1S,2S) enantiomer to establish system suitability parameters, ensuring the quality of incoming chemical building blocks in medicinal chemistry synthesis.

Quote Request

Request a Quote for (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.